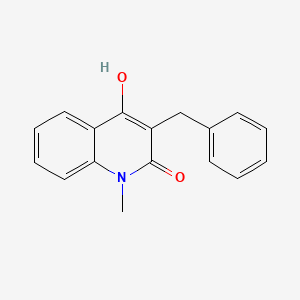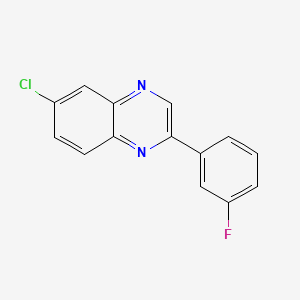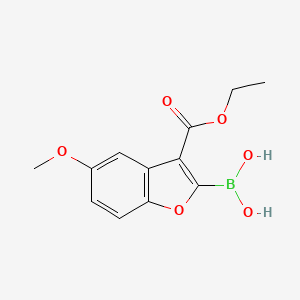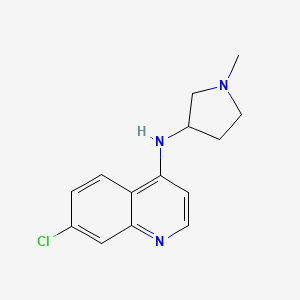![molecular formula C17H13N3 B11856133 2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)
2-(9H-Pyrido[3,4-B]indol-1-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-Pirido[3,4-B]indol-1-YL)anilina es un compuesto heterocíclico que pertenece a la clase de los derivados del indol. Los derivados del indol son significativos debido a su presencia en varios productos naturales y sus actividades biológicas. Este compuesto se caracteriza por la fusión de un anillo de piridina con una unidad de indol, lo que confiere propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Un método común es la síntesis del indol de Fischer, que implica la reacción de fenilhidrazina con una cetona en condiciones ácidas para formar el anillo del indol . El grupo anilina se puede introducir entonces mediante una reacción de sustitución nucleofílica.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar procesos de síntesis de varios pasos, incluyendo el uso de catalizadores y condiciones de reacción optimizadas para lograr altos rendimientos y pureza. Los métodos específicos pueden variar dependiendo de la escala y la aplicación deseadas.
Análisis De Reacciones Químicas
Tipos de reacciones: 2-(9H-Pirido[3,4-B]indol-1-YL)anilina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en las unidades de indol o anilina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Los reactivos como los halógenos o los cloruros de sulfonilo se pueden utilizar en condiciones básicas o ácidas.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, dando lugar a una amplia gama de derivados .
Aplicaciones Científicas De Investigación
2-(9H-Pirido[3,4-B]indol-1-YL)anilina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto exhibe actividades biológicas, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Tiene posibles aplicaciones terapéuticas debido a su capacidad para interactuar con objetivos biológicos.
Industria: El compuesto se puede utilizar en el desarrollo de tintes, pigmentos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de 2-(9H-Pirido[3,4-B]indol-1-YL)anilina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas implicadas en la proliferación de células cancerosas, exhibiendo así propiedades anticancerígenas .
Compuestos similares:
9H-Pirido[3,4-B]indol: Un compuesto estrechamente relacionado con características estructurales similares pero que carece del grupo anilina.
(2S,4R)-4-(9H-Pirido[3,4-B]indol-1-YL)-1,2,4-butanotriol: Otro derivado con grupos hidroxilo adicionales, que pueden impartir diferentes actividades biológicas.
Singularidad: 2-(9H-Pirido[3,4-B]indol-1-YL)anilina es única debido a la presencia de las unidades de indol y anilina, que contribuyen a su diversa reactividad química y actividades biológicas. Esta doble funcionalidad lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Comparación Con Compuestos Similares
9H-Pyrido[3,4-B]indole: A closely related compound with similar structural features but lacking the aniline group.
(2S,4R)-4-(9H-Pyrido[3,4-B]indol-1-YL)-1,2,4-butanetriol: Another derivative with additional hydroxyl groups, which may impart different biological activities.
Uniqueness: 2-(9H-Pyrido[3,4-B]indol-1-YL)aniline is unique due to the presence of both the indole and aniline moieties, which contribute to its diverse chemical reactivity and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H13N3 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
2-(9H-pyrido[3,4-b]indol-1-yl)aniline |
InChI |
InChI=1S/C17H13N3/c18-14-7-3-1-6-13(14)16-17-12(9-10-19-16)11-5-2-4-8-15(11)20-17/h1-10,20H,18H2 |
Clave InChI |
RYXOIUSDUPWQOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC=CC3=C2NC4=CC=CC=C34)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)








![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)


![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)

